2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene
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Overview
Description
2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene is a chemical compound with the CAS Number: 1365272-87-2 . It has a molecular weight of 225.1 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3F4NO3/c8-6-4(12(13)14)2-1-3-5(6)15-7(9,10)11/h1-3H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.Physical and Chemical Properties Analysis
The compound has a molecular weight of 225.1 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Synthesis of Novel Compounds
Research has demonstrated the utility of fluoro-nitro-benzene derivatives in the synthesis of new chemical entities. For instance, the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzenes has been explored, with these compounds undergoing nucleophilic aromatic substitution to afford novel (pentafluorosulfanyl)benzenes with specific substitution patterns. This methodology opens pathways to a variety of new organofluorine compounds with potential applications in materials science and pharmaceuticals (Ajenjo et al., 2016).
Fluorinated Polyimides
The creation of soluble fluoro-polyimides by reacting fluorine-containing aromatic diamines with aromatic dianhydrides showcases another application. These polymers, characterized by excellent thermal stability, low moisture absorption, and high hygrothermal stability, are valuable for advanced materials applications (Xie et al., 2001).
Liquid Crystals
Fluorinated compounds, such as 2-(3',5'-difluoro-4'-alkoxybiphenyl-4-yl)-benzoxazole derivatives, have been prepared and characterized for their phase transition behavior and photoluminescence emission. These findings are crucial for the development of new materials for optical and electronic applications (Hu et al., 2014).
Analytical Chemistry Applications
In the domain of analytical chemistry, derivatives of fluoro-nitro-benzene have been employed as derivatization agents for the determination of biogenic amines in wines. This novel application demonstrates the compound's utility in enhancing the accuracy and efficiency of chemical analysis methods (Jastrzębska et al., 2016).
Electrophilic Aromatic Substitution
The compound 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate has been synthesized from related precursors and used for the quantitative fluorination of aromatic substrates. This process illustrates the role of fluoro-nitro-benzene derivatives in facilitating electrophilic aromatic substitution reactions, crucial for the synthesis of fluorinated aromatic compounds (Banks et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
2-fluoro-1-nitro-3-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO3/c8-6-4(12(13)14)2-1-3-5(6)15-7(9,10)11/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOGBZMYTZNXTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742929 |
Source
|
Record name | 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-87-2 |
Source
|
Record name | Benzene, 2-fluoro-1-nitro-3-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-1-nitro-3-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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